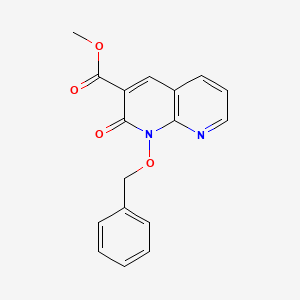

Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC13693206

Molecular Formula: C17H14N2O4

Molecular Weight: 310.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O4 |

|---|---|

| Molecular Weight | 310.30 g/mol |

| IUPAC Name | methyl 2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C17H14N2O4/c1-22-17(21)14-10-13-8-5-9-18-15(13)19(16(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

| Standard InChI Key | JVBJEDDYFHDTDS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(N=CC=C2)N(C1=O)OCC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC2=C(N=CC=C2)N(C1=O)OCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,8-naphthyridine scaffold, a bicyclic system featuring two fused pyridine rings with nitrogen atoms at the 1- and 8-positions. Key substituents include:

-

A benzyloxy group (-OCHCH) at position 1, which enhances lipophilicity and may influence binding interactions.

-

A methyl carboxylate ester (-COOCH) at position 3, contributing to solubility and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.30 g/mol |

| IUPAC Name | Methyl 2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate |

| InChI | InChI=1S/C17H14N2O4/c1-22-17(21)14-10-13-8-5-9-18-15(13)19(16(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

| SMILES | COC(=O)C1=CC2=C(N(C1=O)OCC3=CC=CC=C3)N=CC=C2 |

The benzyloxy group introduces steric bulk and aromaticity, potentially modulating interactions with biological targets such as enzymes or receptors. The ester moiety offers a site for hydrolysis, which could be exploited in prodrug design.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step protocols to assemble the naphthyridine core and install substituents. While detailed industrial-scale methods are proprietary, general approaches include:

-

Cyclization Reactions: Precursors such as aminopyridine derivatives undergo cyclization under basic conditions (e.g., sodium methoxide in methanol) to form the naphthyridine ring.

-

Functionalization: The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reactions, while esterification at position 3 is achieved using methyl chloroformate.

Catalytic Systems

Optimized conditions employ catalysts like palladium complexes for cross-coupling reactions, though specific catalysts for this compound remain undisclosed. Solvent systems (e.g., dimethylformamide or tetrahydrofuran) are selected to balance reactivity and solubility.

Physicochemical Properties

Stability and Solubility

While experimental data for this specific compound are scarce, its ester and aromatic groups suggest:

-

Moderate aqueous solubility due to the polar carboxylate ester.

-

Stability under ambient conditions, though hydrolysis of the ester moiety may occur in acidic or basic environments.

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Absorption maxima likely occur near 270–300 nm, characteristic of naphthyridine’s conjugated π-system.

-

Mass Spectrometry: The molecular ion peak at m/z 310.30 corresponds to the molecular weight, with fragmentation patterns reflecting loss of the benzyloxy (-OCHCH) and carboxylate (-COOCH) groups.

Biological Activities and Mechanistic Insights

Anticancer Properties

Analogous compounds inhibit kinases and proteasomes involved in cancer cell proliferation. For example, derivatives with electron-withdrawing groups (e.g., chloro substituents) show enhanced cytotoxicity. The benzyloxy group in this compound may similarly modulate kinase binding affinity.

Enzyme Inhibition

The carboxylate ester could serve as a zinc-binding group in metalloenzyme inhibition, a mechanism observed in HIV integrase inhibitors like raltegravir. Computational docking studies are needed to validate this hypothesis.

Applications and Future Directions

Pharmaceutical Development

This compound’s scaffold is a promising candidate for:

-

Antiviral agents: Targeting viral polymerases or integrases.

-

Antiparasitic drugs: Inhibiting protozoan enzymes like falcipain-2 in Plasmodium falciparum.

Synthetic Intermediate

The ester group permits facile hydrolysis to carboxylic acids, enabling derivatization for structure-activity relationship (SAR) studies.

Research Priorities

-

Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities in vitro.

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

-

Computational Modeling: Predict binding modes with targets like DNA gyrase or HIV integrase using molecular dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume